molecular formula C15H21NO3S B6319971 3-(Tetrahydro-pyran-4-yl)-1-(toluene-4-sulfonyl)-azetidine CAS No. 251569-97-8

3-(Tetrahydro-pyran-4-yl)-1-(toluene-4-sulfonyl)-azetidine

Cat. No. B6319971
CAS RN: 251569-97-8
M. Wt: 295.4 g/mol
InChI Key: KCVTWCNUMMEFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetrahydro-pyran-4-yl)-1-(toluene-4-sulfonyl)-azetidine is an organic compound with a molecular formula of C9H13NO3S. It is a colorless solid that is soluble in many organic solvents. This compound is an important intermediate for the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-(tetrahydro-pyran-4-yl)-1-(toluene-4-sulfonyl)-azetidine is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with the electrophilic group of the toluene-4-sulfonyl chloride to form an intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have some activity as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(tetrahydro-pyran-4-yl)-1-(toluene-4-sulfonyl)-azetidine in laboratory experiments include its relatively low cost and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water and is not suitable for use in biological systems.

Future Directions

Given the potential applications of 3-(tetrahydro-pyran-4-yl)-1-(toluene-4-sulfonyl)-azetidine in the synthesis of pharmaceuticals and other organic compounds, further research is needed to explore the compound’s potential as a therapeutic agent. Additionally, further research is needed to explore the biochemical and physiological effects of the compound and its potential as an inhibitor of COX-2. Finally, further research is needed to explore the potential use of the compound in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

Synthesis Methods

3-(Tetrahydro-pyran-4-yl)-1-(toluene-4-sulfonyl)-azetidine can be synthesized by a variety of methods. The most common method is the condensation of pyridine-4-carboxaldehyde and toluene-4-sulfonyl chloride in the presence of a base such as sodium carbonate. This reaction produces a mixture of the desired product and a by-product, pyridine-4-carboxylic acid. The desired product can then be isolated by recrystallization or column chromatography.

Scientific Research Applications

3-(Tetrahydro-pyran-4-yl)-1-(toluene-4-sulfonyl)-azetidine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of dyes. The compound has also been used in the synthesis of a variety of heterocyclic compounds, including pyridines and quinolines.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(oxan-4-yl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-2-4-15(5-3-12)20(17,18)16-10-14(11-16)13-6-8-19-9-7-13/h2-5,13-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVTWCNUMMEFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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